3,4-Diethylpyrrole: A Technical Guide for Researchers
3,4-Diethylpyrrole: A Technical Guide for Researchers
CAS Number: 16200-52-5
This technical guide provides an in-depth overview of 3,4-Diethylpyrrole, a key heterocyclic building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its application in the synthesis of larger molecular architectures such as porphyrins.
Core Properties of 3,4-Diethylpyrrole
3,4-Diethylpyrrole is a substituted pyrrole (B145914) that serves as a versatile intermediate in the synthesis of a variety of organic compounds.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 16200-52-5 | [1][3] |
| Molecular Formula | C₈H₁₃N | [1][4] |
| Molecular Weight | 123.20 g/mol | [3][4] |
| Melting Point | 13 °C | [5][6] |
| Boiling Point | 183.7 ± 9.0 °C at 760 mmHg | [5] |
| Density | 0.9 ± 0.1 g/cm³ | [5] |
| Flash Point | 66.4 ± 10.0 °C | [5] |
| Storage | Store at -20°C under an inert atmosphere (e.g., Argon), as it is air sensitive. | [1] |
| Purity | Typically available at 98% purity. | [3] |
Synthesis of 3,4-Diethylpyrrole
A common and effective method for the synthesis of 3,4-Diethylpyrrole is through the Barton-Zard pyrrole synthesis. This involves the reaction of an isocyanoacetate with a nitroalkene derivative.[7] A detailed experimental protocol adapted from established procedures is provided below.[4][5]
Experimental Protocol: Synthesis of 3,4-Diethylpyrrole
This procedure involves the initial formation of an ethyl 3,4-diethylpyrrole-2-carboxylate intermediate, followed by decarboxylation.[5]
Materials:
-
4-Acetoxy-3-nitrohexane
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Isopropyl Alcohol (IPA)
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH)
-
Ethylene (B1197577) glycol
-
Magnesium sulfate (B86663) (MgSO₄)
-
10% Hydrochloric acid (HCl)
Procedure:
-
Formation of Ethyl 3,4-diethylpyrrole-2-carboxylate:
-
In a 1-L three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and thermometer, charge 4-acetoxy-3-nitrohexane, ethyl isocyanoacetate, anhydrous THF, and anhydrous IPA.[5]
-
Add DBU to the mixture while maintaining the temperature between 20°C and 30°C using an ice bath.[5]
-
After the addition is complete, pour the contents into a separatory funnel. Extract the aqueous layer with diethyl ether.[5]
-
Combine the ether layers and wash with 10% aqueous HCl, then dry over MgSO₄.[5]
-
Remove the ether under reduced pressure to yield crude ethyl 3,4-diethylpyrrole-2-carboxylate.[5]
-
-
Decarboxylation to 3,4-Diethylpyrrole:
-
To the crude ethyl 3,4-diethylpyrrole-2-carboxylate, add sodium hydroxide and ethylene glycol.[5]
-
Heat the mixture to reflux under a nitrogen atmosphere for 1 hour.[5]
-
After cooling, dilute the mixture with water and extract with hexane.[5]
-
Combine the hexane layers, dry over MgSO₄, and concentrate under reduced pressure.[5]
-
Purify the residue by vacuum distillation to obtain 3,4-diethylpyrrole.[5]
-
Reactivity and Experimental Protocols for Electrophilic Substitution
The pyrrole ring in 3,4-Diethylpyrrole is electron-rich, making it highly susceptible to electrophilic aromatic substitution.[8] These reactions occur preferentially at the unsubstituted α-positions (C2 and C5) due to the greater stability of the resulting carbocation intermediate.[8]
Vilsmeier-Haack Formylation
This reaction introduces a formyl group at an α-position and is crucial for synthesizing precursors for porphyrins.[8]
Experimental Protocol:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0-5 °C.[4]
-
Dissolve 3,4-diethylpyrrole in an anhydrous solvent and add it dropwise to the Vilsmeier reagent, maintaining a low temperature.[4]
-
Allow the reaction to proceed at room temperature for 2-4 hours.[4]
-
Pour the reaction mixture into a sodium acetate (B1210297) solution to hydrolyze the iminium salt.[4]
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product.[4]
-
Purify by column chromatography on silica (B1680970) gel.[4]
Application in Porphyrin Synthesis
3,4-Diethylpyrrole is a fundamental precursor for the synthesis of β-alkyl substituted porphyrins, such as 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP).[7] The synthesis generally involves the acid-catalyzed condensation of the pyrrole units, followed by oxidation.
Experimental Protocol: Synthesis of Octaethylporphyrin (OEP)
-
In a round-bottomed flask wrapped in aluminum foil, charge 3,4-diethylpyrrole, benzene, an aqueous solution of formaldehyde, and p-toluenesulfonic acid.[5]
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.[5]
-
The reaction involves an acid-promoted cyclization to form the porphyrinogen, which is subsequently oxidized (often by air) to the porphyrin.[7]
-
The product can be purified by recrystallization.[5]
Biological Significance of Pyrrole Derivatives
While 3,4-Diethylpyrrole itself is primarily a synthetic intermediate, the broader class of pyrrole-containing compounds exhibits a wide range of biological activities. Derivatives of various pyrrole systems have been investigated for their potential as:
-
Antiproliferative agents: Certain 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have shown promising activity against cancer cell lines.[9]
-
Antibacterial and antifungal agents: Novel synthesized pyrrole derivatives have been evaluated for their efficacy against various bacteria and fungi.[10]
-
CNS agents: Pyrrolo[3,4-c]pyridine derivatives have been studied for their analgesic and sedative properties.[11][12]
-
Antidiabetic agents: Some pyrrolo[3,4-c]pyridine derivatives have been found to reduce blood glucose levels.[11]
The investigation into the biological activities of new pyrrole derivatives remains an active area of research in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives - IJPRS [ijprs.com]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
